Nickelic hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

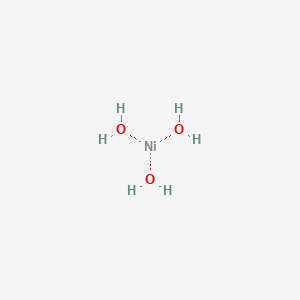

Nickelic hydroxide is an inorganic compound with the chemical formula Ni(OH)₃ It is a relatively rare oxidation state of nickel, typically found in the form of a black powder

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nickelic hydroxide can be synthesized through several methods. One common approach involves the oxidation of nickel(II) hydroxide in an alkaline medium. This can be achieved by using strong oxidizing agents such as bromine or chlorine in the presence of sodium hydroxide. The reaction typically proceeds as follows:

[ 2 \text{Ni(OH)}_2 + \text{Br}_2 + 2 \text{NaOH} \rightarrow 2 \text{Ni(OH)}_3 + 2 \text{NaBr} ]

Another method involves the electrochemical oxidation of nickel(II) hydroxide. This process is carried out in an electrolytic cell where nickel(II) hydroxide is used as the anode material. The application of an electric current leads to the oxidation of nickel(II) to nickel(III).

Industrial Production Methods

Industrial production of nickel(III) hydroxide is less common due to its limited applications and the challenges associated with its stability. when required, it is typically produced using controlled electrochemical methods to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Electrochemical Reactions in Energy Storage

Nickel hydroxides serve as active materials in alkaline rechargeable batteries. The redox cycle involves:

Charge Reaction (Oxidation):

Ni OH 2+OH−→NiOOH+H2O+e−(E∘≈1.35textVvsRHE)

Discharge Reaction (Reduction):

NiOOH+H2O+e−→Ni OH 2+OH−

Key Findings:

-

Polymorph Dependence : α-Ni(OH)₂ offers higher theoretical capacity (≥1 e⁻ per Ni atom) but gradually converts to β-Ni(OH)₂ in alkaline electrolytes, reducing efficiency .

-

Stabilization Strategies : Co-doping (e.g., Co, Al) inhibits phase transformation and enhances cyclability .

| Property | α-Ni(OH)₂ | β-Ni(OH)₂ |

|---|---|---|

| Interlayer Distance | ~7.6 Å | ~4.6 Å |

| Theoretical Capacity | 480–570 mAh/g | 289 mAh/g |

| Alkaline Stability | Low | High |

Catalytic Methanol Oxidation

Ni(OH)₂-derived NiOOH acts as an active catalyst in direct methanol fuel cells:

CH3OH+6textNiOOH→CO2+5textH2O+6textNiOH2

Research Insights:

-

Onset Potential Reduction : Nanostructured Ni(OH)₂ (e.g., four-coordinated Ni) lowers the onset potential to 0.55 V vs. RHE , enabling practical fuel cell operation .

-

Surface Characterization : In situ Raman studies confirm NiOOH as the catalytic species during methanol oxidation .

Thermal Decomposition

Ni(OH)₂ decomposes upon heating:

Ni OH 2ΔNiO+H2O(Tdec≈230∘C)

Factors Influencing Decomposition:

-

Crystallite Size : Smaller crystallites (e.g., pH 11.5 synthesis) decompose at 294°C vs. 379°C for larger crystallites (pH 7.25) .

-

Adsorbed Anions : SO₄²⁻ and CO₃²⁻ residues alter decomposition kinetics .

Acid-Base and Complexation Reactions

Acid Dissolution:

Ni OH 2+2textHCl→NiCl2+2textH2O

Ammonia Complexation:

Ni OH 2+6textNH3→[Ni NH3)6]2++2textOH−

Solubility Data:

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Energy Storage Applications

Nickel Hydroxide in Batteries

Nickelic hydroxide is widely recognized for its role as a positive electrode material in rechargeable batteries, particularly in nickel-metal hydride (Ni-MH) and nickel-cadmium (Ni-Cd) batteries. Its electrochemical properties allow for efficient charge and discharge cycles, making it suitable for applications in electric vehicles and portable electronics.

- Performance Characteristics :

- High energy density

- Long cycle life

- Good thermal stability

Table 1: Comparison of Battery Types Using this compound

| Battery Type | Composition | Key Advantages |

|---|---|---|

| Ni-MH | Nickel hydroxide, hydrogen | High capacity, environmentally friendly |

| Ni-Cd | Nickel hydroxide, cadmium | Robust performance in extreme conditions |

| Ni-Fe | Nickel hydroxide, iron | Cost-effective, good cycle stability |

Electrocatalytic Applications

This compound has emerged as a promising electrocatalyst for various electrochemical reactions, particularly in water oxidation processes. This property is crucial for sustainable energy technologies such as water electrolysis and fuel cells.

Recent Advances in Electrocatalysis :

- Nickel hydroxide-based materials have shown enhanced activity for the oxygen evolution reaction (OER), which is vital for hydrogen production.

- Research indicates that modifications to the structure of nickel hydroxide can significantly improve its catalytic efficiency.

Table 2: Electrocatalytic Performance of Nickel Hydroxide

| Modification | OER Activity (mA/cm²) | Stability (hours) |

|---|---|---|

| Pure Nickel Hydroxide | 10 | 50 |

| Doped with Cobalt | 25 | 100 |

| Hybrid with Activated Carbon | 30 | 200 |

Environmental Applications

This compound also plays a role in environmental protection through its use in wastewater treatment processes. It can assist in the removal of heavy metals from industrial effluents.

Case Study: Wastewater Treatment

A study demonstrated that nickel hydroxide could effectively precipitate heavy metals like lead and cadmium from contaminated water sources. The compound's ability to form stable complexes with these metals enhances its utility in environmental remediation.

Recent Innovations and Research Findings

Recent studies have focused on enhancing the performance of nickel hydroxide through various methods:

- Hybrid Capacitors : Combining nickel hydroxide with activated carbon has led to the development of hybrid capacitors that bridge the gap between batteries and ultracapacitors. These devices exhibit high energy density and power density while maintaining good cycling stability .

- Ionic Thermoelectric Studies : A novel application involves using lamellar nickel hydroxide membranes as platforms for ionic thermoelectric studies. Doping these membranes with specific anions can significantly enhance their thermoelectric properties, allowing for efficient waste heat conversion into electricity .

Wirkmechanismus

The mechanism by which nickel(III) hydroxide exerts its effects is primarily through its redox properties. In electrochemical applications, it undergoes reversible oxidation and reduction reactions, facilitating electron transfer processes. The molecular targets and pathways involved include the oxidation of water molecules during the oxygen evolution reaction and the reduction of protons during the hydrogen evolution reaction.

Vergleich Mit ähnlichen Verbindungen

Nickelic hydroxide can be compared with other nickel hydroxides and oxides, such as:

Nickel(II) Hydroxide (Ni(OH)₂): More stable and commonly used in battery applications.

Nickel(IV) Oxide (NiO₂): A higher oxidation state compound with different electrochemical properties.

This compound is unique due to its intermediate oxidation state, which provides distinct redox properties that are valuable in specific electrochemical applications.

Similar Compounds

- Nickel(II) Hydroxide (Ni(OH)₂)

- Nickel(IV) Oxide (NiO₂)

- Nickel(II) Oxide (NiO)

These compounds share some similarities in their chemical behavior but differ in their oxidation states and specific applications.

Eigenschaften

CAS-Nummer |

12125-56-3 |

|---|---|

Molekularformel |

H6NiO3 |

Molekulargewicht |

112.739 g/mol |

IUPAC-Name |

nickel;trihydrate |

InChI |

InChI=1S/Ni.3H2O/h;3*1H2 |

InChI-Schlüssel |

UMTMDKJVZSXFNJ-UHFFFAOYSA-N |

SMILES |

O.O.O.[Ni] |

Kanonische SMILES |

O.O.O.[Ni] |

Key on ui other cas no. |

12125-56-3 |

Verwandte CAS-Nummern |

12054-48-7 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.